
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. TBOA has been widely studied for its potential therapeutic applications in various neurological disorders.
作用機序
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to a decrease in the uptake of glutamate by the neurons and an increase in the extracellular concentration of glutamate. This can have both neuroprotective and neurotoxic effects depending on the concentration of glutamate and the duration of exposure.
Biochemical and Physiological Effects:
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has also been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can have a positive effect on inflammation and immune function.
実験室実験の利点と制限
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has several advantages for use in lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to use in animal studies. (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid is also highly toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid. One area of research is the development of more stable analogs of (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid that can be used in animal studies. Another area of research is the use of (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid in combination with other drugs to enhance its neuroprotective effects. Finally, (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid can be used to study the role of glutamate transporters in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with N-tert-butoxycarbonyl-L-aspartic acid β-lactone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid.
科学的研究の応用
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to modulate glutamate uptake and release, which can have a neuroprotective effect. (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has also been studied for its potential use as a research tool to study the role of glutamate transporters in various neurological disorders.
特性
IUPAC Name |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(12(15)16)13-11(14)9-6-17-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYJPVBXGLHATD-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

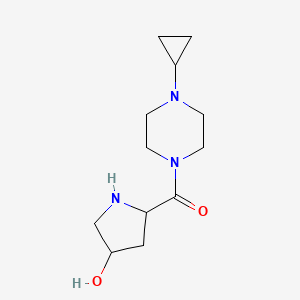
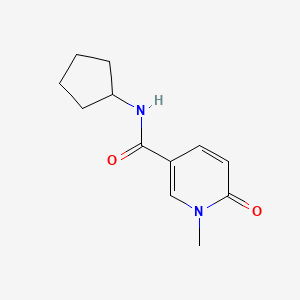
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
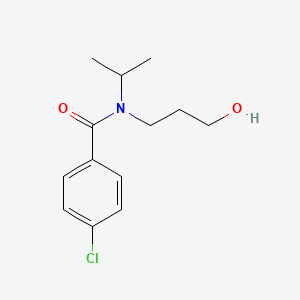

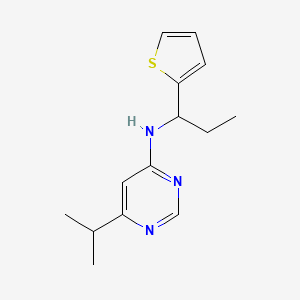
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
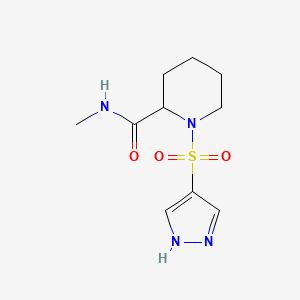
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
